N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic acetamide derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The spirocyclic system is substituted with a 4-tosyl (p-toluenesulfonyl) group at the 4-position and an N-ethyl acetamide moiety.
Properties
IUPAC Name |
N-ethyl-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-3-19-16(22)17(23)20-10-8-18(9-11-20)21(12-13-26-18)27(24,25)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNZOPCZSJOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and an epoxide. This step often requires the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the spirocyclic intermediate is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the spirocyclic intermediate with ethyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Scientific Research Applications
N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide has been explored for its applications in:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biology: It can be used as a probe in biological studies to understand the interactions of spirocyclic compounds with biological targets.
Materials Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Industry: It can be employed in the development of new catalysts and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The tosyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural Analogs with Modified N-Substituents
- N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide This analog () replaces the N-ethyl group with a bulkier 4-methoxybenzyl substituent. Such modifications are critical in drug design for balancing bioavailability and target engagement .
Analogs with Varied Spiro Ring Systems
- Asinex 51216586 (2-(3-benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide) This compound () features a larger spiro[5.5]undecane ring system compared to the spiro[4.5]decane in the target compound. Despite this, it exhibited a binding energy of −7.8 kcal/mol against fibroblast growth factor 2 (FGF2), suggesting that the spiro[4.5] system in the target compound could retain or improve activity with optimized substituents .
Analogs with Alternative Functional Groups
- It demonstrated a lower yield (65%) and melting point (147–148 °C) compared to other analogs, highlighting the impact of electron-withdrawing thioxo groups on stability and synthetic accessibility .
Data Tables
Table 1: Key Properties of Structural Analogs
Q & A
What are the key synthetic methodologies for N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step routes, starting with cyclization to form the spirocyclic core, followed by functionalization. For example:
- Step 1: Cyclization using Na₂CO₃ in CH₂Cl₂ to construct the 1-oxa-4,8-diazaspiro[4.5]decane scaffold .
- Step 2: Tosyl group introduction via nucleophilic substitution under anhydrous conditions.
- Step 3: Acetamide formation through coupling reactions, optimized with catalysts like EDCI/HOBt.
Optimization Strategies: - Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and optimal catalysts .
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to enhance yields.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Na₂CO₃, CH₂Cl₂, RT, 18h | 58% | |
| Tosylation | TosCl, Et₃N, DCM, 0°C → RT | ~70%* | |
| Acetamide Coupling | EDCI, HOBt, DMF, 40°C | 65–75%* | |
| *Estimated from analogous reactions. |
How can researchers characterize the spirocyclic core and acetamide functionality using spectroscopic techniques?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Identify spirocyclic protons (δ 4.8–5.2 ppm for oxa-diaza protons) and acetamide carbonyls (δ ~168–170 ppm). Compare with reference data for similar spiro compounds .
- IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and sp³ C-O (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass).
What strategies are effective in overcoming steric hindrance during functionalization of the spirocyclic core?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., tosyl group) to direct regioselectivity .
- Microwave-Assisted Synthesis: Enhance reaction rates under high-temperature, short-duration conditions to bypass steric limitations .
- Catalyst Design: Use bulky ligands (e.g., BrettPhos Pd) to favor less hindered reaction pathways .
How do electronic effects of substituents (e.g., tosyl group) influence the compound’s reactivity in nucleophilic reactions?
Level: Advanced
Methodological Answer:
- Tosyl Group: The electron-withdrawing nature (SO₂) increases electrophilicity at adjacent carbons, facilitating nucleophilic attack. This is critical in SN2 reactions for functional group interconversion .
- Spirocyclic Core: Electron-donating oxygen in the oxa-ring stabilizes transition states via resonance, as seen in analogous acetamide derivatives .
- Experimental Validation: Perform Hammett plots to correlate substituent σ values with reaction rates .
What computational methods are recommended for predicting the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases or GPCRs) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Models: Train models on spirocyclic analogs to predict IC₅₀ values for target modulation .
How can discrepancies in biological assay data for this compound be systematically analyzed?
Level: Advanced
Methodological Answer:
- Dose-Response Curves: Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to identify outliers .
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch variability .
- Orthogonal Assays: Validate using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
